2,5,6-Tribromo-4-methoxypyridin-3-amine
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Overview
Description
2,5,6-Tribromo-4-methoxypyridin-3-amine is a brominated pyridine derivative
Preparation Methods
The synthesis of 2,5,6-Tribromo-4-methoxypyridin-3-amine typically involves bromination reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions are optimized to achieve moderate to good yields of the desired product.
Chemical Reactions Analysis
2,5,6-Tribromo-4-methoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,6-Tribromo-4-methoxypyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5,6-Tribromo-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound’s bromine atoms and methoxy group play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
2,5,6-Tribromo-4-methoxypyridin-3-amine can be compared with other brominated pyridine derivatives, such as:
2,4,6-Tribromo-5-methylpyridin-3-amine: This compound has similar bromination but differs in the position of the methoxy group and the presence of a methyl group.
5-Bromo-2-methoxy-pyridin-3-amine: This compound has fewer bromine atoms and a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5,6-tribromo-4-methoxypyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2O/c1-12-4-2(7)5(8)11-6(9)3(4)10/h10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPYFAABGKFWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Br)Br)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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